![molecular formula C18H13F3N2OS2 B299441 2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B299441.png)
2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a potent inhibitor of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the development and function of B cells and other immune cells.
作用機序
TAK-659 works by inhibiting the activity of Bruton's tyrosine kinase (BTK), a protein that plays a crucial role in the development and function of B cells and other immune cells. By inhibiting BTK, TAK-659 blocks the activation of B cells and other immune cells, leading to a reduction in inflammation and immune-mediated damage.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects, including the inhibition of BTK activity, the reduction of B-cell activation and proliferation, the suppression of cytokine production, and the modulation of immune cell migration and adhesion.
実験室実験の利点と制限
One of the main advantages of TAK-659 for lab experiments is its high potency and selectivity for BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. Another advantage is its ability to penetrate cell membranes and reach intracellular targets. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in some experiments.
将来の方向性
There are several potential future directions for research on TAK-659. One area of interest is the development of TAK-659 as a potential therapy for B-cell malignancies and other cancers. Another area of interest is the exploration of TAK-659 as a treatment for autoimmune diseases and inflammatory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of TAK-659 and its potential applications in various fields.
合成法
The synthesis of 2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide involves a multi-step process that starts with the reaction of 2-mercaptobenzothiazole with phenacyl bromide to produce 2-(4-phenyl-1,3-thiazol-2-yl)thioacetophenone. This intermediate is then reacted with 2-(trifluoromethyl)phenylacetic acid to produce the final product, TAK-659.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in various fields, including cancer, autoimmune diseases, and inflammatory disorders. In cancer research, TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. In autoimmune diseases, TAK-659 has been shown to be effective in preclinical studies for the treatment of rheumatoid arthritis and systemic lupus erythematosus. In inflammatory disorders, TAK-659 has been shown to be effective in preclinical studies for the treatment of asthma and chronic obstructive pulmonary disease.
特性
製品名 |
2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
|---|---|
分子式 |
C18H13F3N2OS2 |
分子量 |
394.4 g/mol |
IUPAC名 |
2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C18H13F3N2OS2/c19-18(20,21)13-8-4-5-9-14(13)22-16(24)11-26-17-23-15(10-25-17)12-6-2-1-3-7-12/h1-10H,11H2,(H,22,24) |
InChIキー |
ZXWMIFHOHWHCHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(1-Adamantyl)-6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B299359.png)
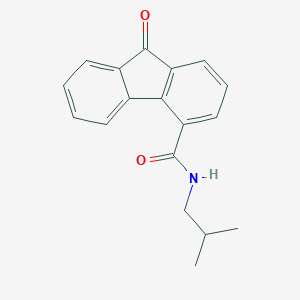
![N-[3-(4-ethylphenoxy)propyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B299366.png)
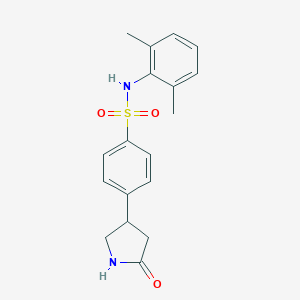
![N-dibenzo[b,d]furan-3-yl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B299368.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide](/img/structure/B299369.png)
![N-[2-(4-methylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B299371.png)
![N-{4-[(2,2,2-trifluoroethoxy)methyl]phenyl}-2-thiophenecarboxamide](/img/structure/B299372.png)
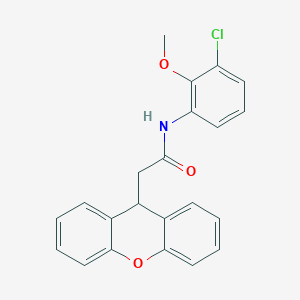
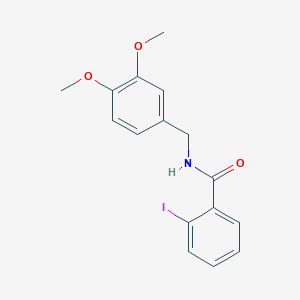
![N-(1-adamantyl)-2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B299376.png)
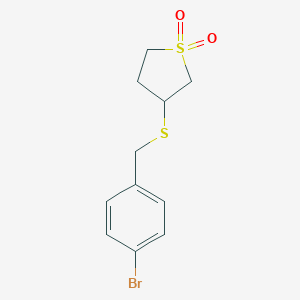
![N,2-dimethyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299381.png)
![2-methyl-N,4-diphenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B299382.png)